Methyl 5-chloro-3-oxoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-3-oxoindoline-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 5th position, a keto group at the 3rd position, and a carboxylate ester at the 2nd position of the indoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-oxoindoline-2-carboxylate typically involves the reaction of 5-chloroindoline-2,3-dione with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 5-chloro-3-oxoindoline-2-carboxylic acid.
Reduction: Formation of 5-chloro-3-hydroxyindoline-2-carboxylate.
Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-3-oxoindoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-chloroindoline-2,3-dione: A precursor in the synthesis of Methyl 5-chloro-3-oxoindoline-2-carboxylate.
Methyl 5-chloroindoline-2-carboxylate: Lacks the keto group at the 3rd position.
Methyl 3-oxoindoline-2-carboxylate: Lacks the chloro group at the 5th position.
Uniqueness
This compound is unique due to the combination of the chloro, keto, and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 5-chloro-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,8,12H,1H3 |
InChI Key |
KIUGLTQGCCADJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)C2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.